

An In-Depth Technical Guide to Dihydroergotamine Mesylate: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Dihydroergotamine Mesylate*

Cat. No.: *B1670596*

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Introduction

Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid derivative of ergotamine, a compound produced by the fungus *Claviceps purpurea*.^{[1][2]} First synthesized in 1943, it has a long history in the treatment of acute migraine and cluster headaches.^[1] DHE's therapeutic efficacy is attributed to its complex pharmacology, primarily its interaction with multiple receptor systems, including serotonergic, adrenergic, and dopaminergic receptors.^{[1][3]} This technical guide provides a comprehensive overview of the chemical structure and properties of **Dihydroergotamine Mesylate**, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Chemical Structure and Identification

Dihydroergotamine is structurally similar to ergotamine, with the key difference being the hydrogenation of the double bond at the C9-C10 position of the lysergic acid moiety.^[4] This structural modification significantly alters its pharmacological profile, leading to a more favorable side-effect profile compared to its parent compound.^[2]

Identifier	Value
IUPAC Name	(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0 ^{2,6}]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Chemical Formula	C ₃₄ H ₄₁ N ₅ O ₈ S
Molecular Weight	679.79 g/mol
CAS Number	6190-39-2
SMILES String	CS(=O)(=O)O.CN1C--INVALID-LINK--N3C2=O">C@HC[C@@H]2c3cccc4[nH]cc(c34)C[C@H]21
InChI Key	ADYPXRFPBQGGAH-UMYZUSPBSA-N

Physicochemical Properties

The physicochemical properties of **Dihydroergotamine Mesylate** are crucial for its formulation, delivery, and pharmacokinetic profile.

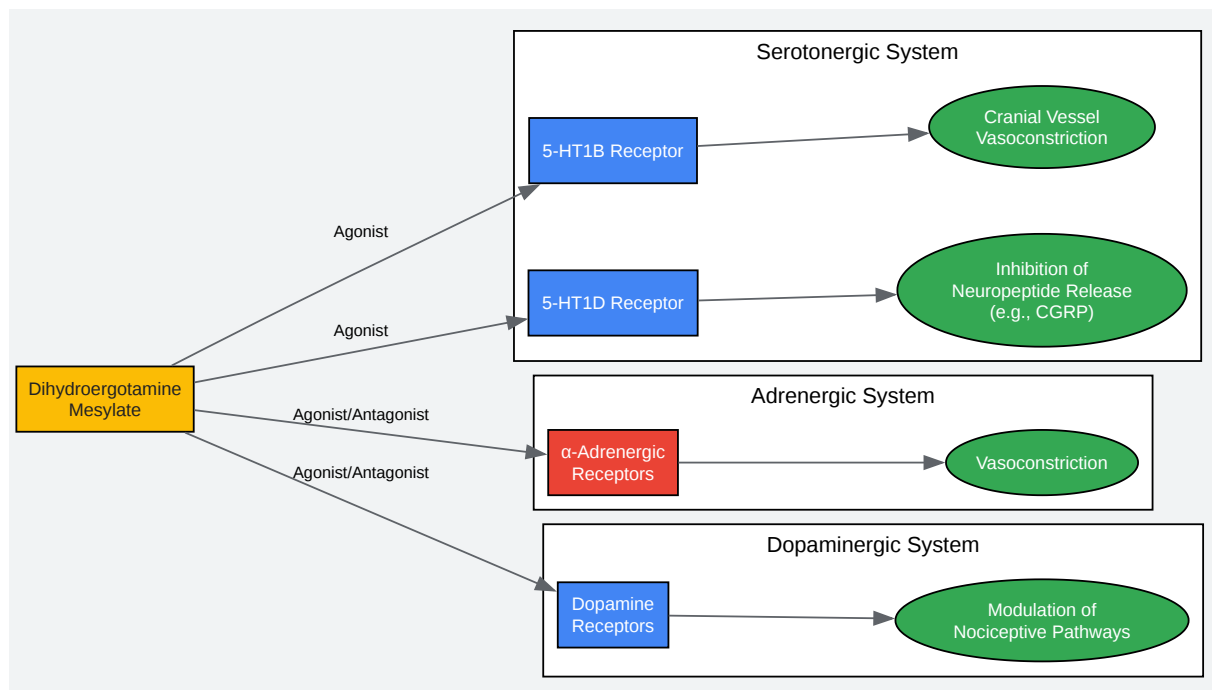
Property	Value	Reference
Melting Point	230 - 235 °C	[5]
pKa (Strongest Acidic)	9.71	[6]
pKa (Strongest Basic)	8.39	[6]
Solubility	Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol (~1 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (DMF) (~20 mg/mL).	[7]
logP	2.71	[6]
Polar Surface Area	118.21 Å ²	[6]
Hydrogen Bond Donors	3	[6]
Hydrogen Bond Acceptors	6	[6]
Rotatable Bond Count	4	[6]

Pharmacological Properties

Mechanism of Action

Dihydroergotamine Mesylate's primary mechanism of action involves its activity as a potent and non-selective agonist at serotonin (5-HT) receptors, particularly the 5-HT_{1B} and 5-HT_{1D} subtypes.[1] Activation of these receptors is believed to cause vasoconstriction of intracranial blood vessels, which become dilated during a migraine attack.[1] Additionally, DHE's interaction with 5-HT_{1D} receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), further contributing to its anti-migraine effects.[3]

Beyond its serotonergic activity, DHE also exhibits affinity for alpha-adrenergic and dopaminergic receptors, which contributes to its complex pharmacological profile and therapeutic efficacy.[1][3]



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Caption: Signaling pathways of **Dihydroergotamine Mesylate**.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities of Dihydroergotamine, providing insight into its broad pharmacological profile.

Receptor	Ki (nM)	IC ₅₀ (nM)	Reference
Serotonin Receptors			
5-HT _{1A}	Agonist Activity	[8]	
5-HT _{1B}	0.58	[8]	
5-HT _{1D}	Agonist Activity	[1]	
5-HT _{1F}	149 (Antagonist)	[8]	
5-HT _{2A}	Agonist Activity	[8]	
5-HT _{2C}	Agonist Activity	[8]	
5-HT ₃	>300	[8]	
5-HT _{4E}	230	[8]	
5-HT _{5A}	Agonist Activity	[8]	
Adrenergic Receptors			
α _{1B}	Antagonist Activity	[8]	
α _{2A}	Antagonist Activity	[8]	
α _{2B}	2.8	[8]	
α _{2C}	Antagonist Activity	[8]	
Dopamine Receptors			
D ₁	Antagonist Activity	[8]	
D ₂	0.47	[8]	
D ₃	Antagonist Activity	[8]	
D ₄	Antagonist Activity	[8]	
D ₅	370	[8]	
Other Receptors			
CXCR7	6 μM (Agonist)	[8]	

AMY₂

Antagonist Activity

[8]

Pharmacokinetics

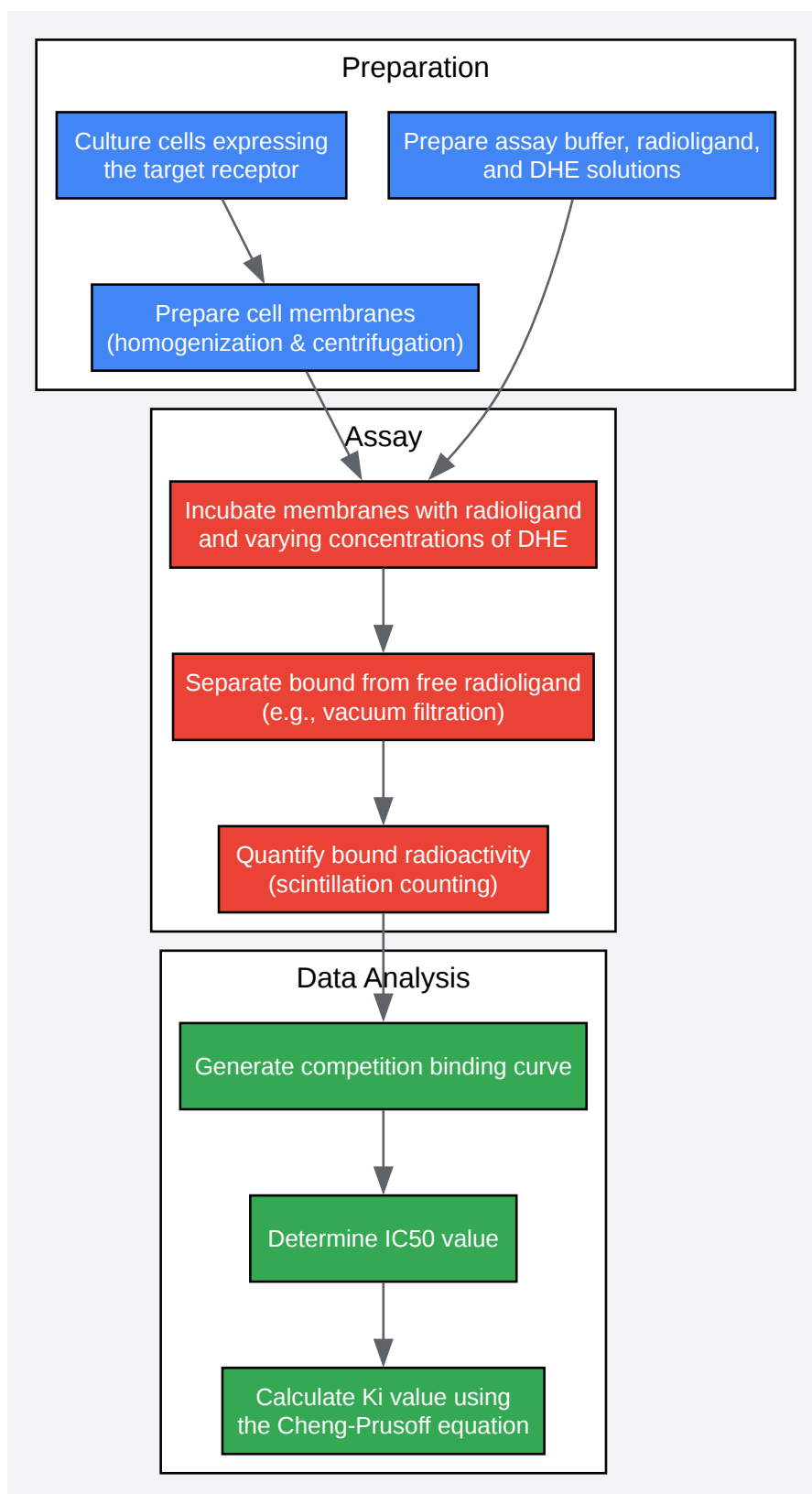
The pharmacokinetic profile of **Dihydroergotamine Mesylate** is highly dependent on the route of administration. Oral bioavailability is poor due to extensive first-pass metabolism.[4] Alternative routes such as intranasal, intramuscular, and intravenous administration provide more reliable systemic exposure.

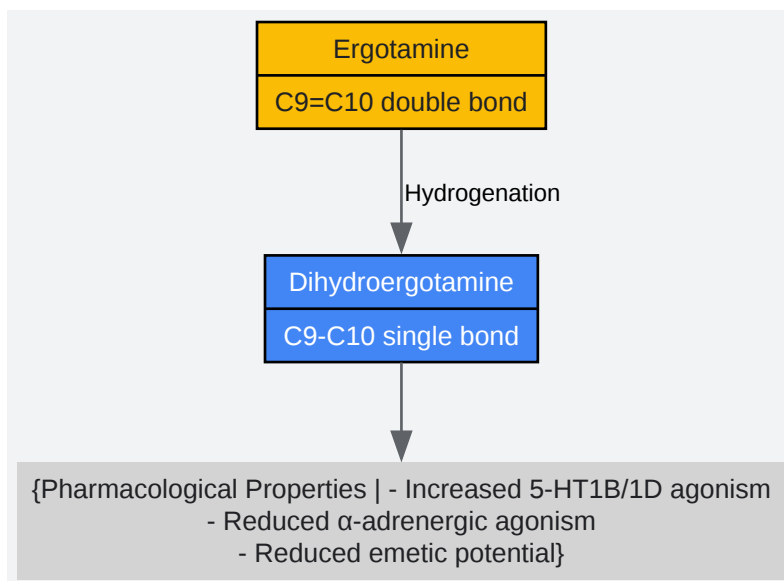
Parameter	Intranasal (2.0 mg)	Intramuscular (1.0 mg)	Intravenous (1.0 mg)	Reference
T _{max} (hours)	~0.75	~0.5	~0.2	[9]
C _{max} (pg/mL)	961	2175	14190	[9]
AUC _{0–inf} (h*pg/mL)	6498	12030	-	[9]
Bioavailability (%)	~32 (relative to IM)	-	100	[9]
Protein Binding (%)	93	93	93	[3]
Volume of Distribution (L)	~800	~800	~800	[3]
Metabolism	Hepatic (CYP3A4)	Hepatic (CYP3A4)	Hepatic (CYP3A4)	[3]
Elimination Half-life (hours)	Biphasic: ~1.5 (alpha), ~15 (beta)	Biphasic: ~1.5 (alpha), ~15 (beta)	Biphasic: ~1.5 (alpha), ~15 (beta)	[10]
Excretion	Primarily biliary/fecal	Primarily biliary/fecal	Primarily biliary/fecal	[3]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of **Dihydroergotamine Mesylate** to a specific G-protein coupled receptor (GPCR) expressed in a cell line.





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